4-(6-bromo-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(4-chlorophenyl)methyl]butanamide
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Overview
Description
4-(6-bromo-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(4-chlorophenyl)methyl]butanamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, which is known for its biological activity and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-bromo-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(4-chlorophenyl)methyl]butanamide typically involves multi-step organic reactions. The starting materials often include 6-bromoquinazolinone and 4-chlorobenzylamine. The reaction conditions usually require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for further applications in research and development.
Chemical Reactions Analysis
Types of Reactions
4-(6-bromo-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(4-chlorophenyl)methyl]butanamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Halogens, nucleophiles
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
4-(6-bromo-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(4-chlorophenyl)methyl]butanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and therapeutic effects.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(6-bromo-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(4-chlorophenyl)methyl]butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(6-bromo-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(4-methylphenyl)methyl]butanamide
- 4-(6-chloro-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(4-chlorophenyl)methyl]butanamide
Uniqueness
4-(6-bromo-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(4-chlorophenyl)methyl]butanamide is unique due to its specific combination of functional groups and its potential biological activity. The presence of both bromine and chlorine atoms in the structure may contribute to its distinct chemical properties and reactivity compared to similar compounds.
Properties
IUPAC Name |
4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-chlorophenyl)methyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrClN3O3/c20-13-5-8-16-15(10-13)18(26)24(19(27)23-16)9-1-2-17(25)22-11-12-3-6-14(21)7-4-12/h3-8,10H,1-2,9,11H2,(H,22,25)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWVRPSLUNHVZNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)CCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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